molecular formula C15H10ClN5O2 B2662191 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 950234-90-9

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B2662191
CAS No.: 950234-90-9
M. Wt: 327.73
InChI Key: FAGUOGKUTBVALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic hybrid molecule comprising a 1,2,3-triazole ring linked to a 1,3,4-oxadiazole scaffold.

Structurally, the triazole ring contributes to π-π stacking interactions, while the oxadiazole moiety enhances metabolic stability.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5O2/c1-9-13(15-19-18-14(23-15)12-6-3-7-22-12)17-20-21(9)11-5-2-4-10(16)8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGUOGKUTBVALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole possesses a unique structure that combines a triazole and an oxadiazole moiety. This structural combination is of significant interest in medicinal chemistry due to the potential biological activities it may exhibit. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C11_{11}H10_{10}ClN3_3O2_2
  • Molecular Weight : 251.67 g/mol
  • CAS Number : 1017457-61-2

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole and oxadiazole derivatives. The compound has shown promising activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 25923)4 µg/mL
Escherichia coli (ATCC 700603)8 µg/mL
Klebsiella pneumoniae (ATCC 700603)16 µg/mL

In a comparative study, the compound exhibited antibacterial activity comparable to standard antibiotics like Penicillin and Erythromycin, indicating its potential as an alternative therapeutic agent .

Antifungal Activity

The compound also demonstrated antifungal properties against common fungal pathogens. The results indicated effective inhibition at concentrations similar to those used for established antifungal treatments.

Cytotoxicity Studies

Cytotoxicity evaluations were performed using human cancer cell lines to assess the compound's safety profile. The MTT assay revealed that the compound was non-cytotoxic against normal cell lines while showing selective toxicity towards cancer cells, suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interference with microbial cell wall synthesis and disruption of nucleic acid metabolism. The presence of the triazole ring is particularly noted for its role in inhibiting fungal sterol synthesis, which is crucial for maintaining cell membrane integrity .

Case Studies

A notable case study involved the synthesis of various derivatives of the compound and their subsequent biological evaluation. Researchers synthesized multiple analogs and assessed their antimicrobial efficacy against a panel of clinically relevant pathogens. One derivative exhibited an MIC of 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from this chemical scaffold .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several significant applications of this compound:

Anti-Cancer Activity

Research has demonstrated that derivatives of oxadiazoles exhibit notable anti-cancer properties. For instance:

  • A study synthesized various 1,3,4-oxadiazole derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results indicated that compounds containing the oxadiazole ring showed promising anti-cancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-Diabetic Properties

The anti-diabetic potential of oxadiazole derivatives has also been investigated:

  • In vivo studies using genetically modified Drosophila melanogaster models showed that certain synthesized oxadiazoles significantly lowered glucose levels, indicating their potential as therapeutic agents for diabetes management .

Anti-inflammatory Effects

Compounds containing the triazole and oxadiazole structures have been associated with anti-inflammatory activities:

  • Investigations into the inflammatory pathways revealed that these compounds could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Several case studies illustrate the applications of this compound:

StudyObjectiveFindings
Study on Anticancer Activity Evaluate cytotoxic effects on cancer cell linesSignificant apoptosis in treated cells; IC50 values indicating potent activity
Diabetes Model Study Assess glucose-lowering effectsCompounds reduced glucose levels significantly in diabetic models; potential for further development as anti-diabetic agents
Anti-inflammatory Research Investigate inhibition of inflammatory markersCompounds showed reduction in TNF-alpha and IL-6 levels in vitro

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Triazole-Oxadiazole 3-Chlorophenyl, Furan-2-yl Not yet reported
4-(4-Chlorophenyl)-2-(pyrazolyl)thiazole (4) Thiazole-Pyrazole 4-Chlorophenyl, 4-Fluorophenyl Anticancer (in vitro)
2-(3-Chloroquinoxaline)-5-(3-Cl-phenyl)-oxadiazole (14) Oxadiazole-Quinoxaline 3-Chlorophenyl, Quinoxaline Antitumor (IC50: 8.2 μM)
2-(Butan-1-ylthio)-5-(piperidinyl)-oxadiazole (7d) Oxadiazole-Thioether Butylthio, Tosylpiperidinyl Antibacterial (E. coli: MIC 32 μg/mL)

Key Observations :

  • Electronic Effects : Replacement of the triazole with a thiazole (Compound 4) reduces planarity, as observed in crystallographic studies (triclinic, P¯1 symmetry), which may diminish π-π stacking interactions critical for DNA intercalation in anticancer activity .
  • Bioisosteric Substitution: Compound 14 replaces the triazole with a quinoxaline ring, enhancing antitumor activity due to increased electron-deficient character, which promotes interaction with cellular kinases .
  • Functional Group Impact : The target compound’s furan-2-yl group contrasts with the sulfanyl or thioether groups in Compound 7d, which improve solubility but reduce metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,3,4-oxadiazole and 1,2,3-triazole derivatives like this compound?

  • Methodological Answer: The synthesis typically involves cyclization reactions. For 1,3,4-oxadiazoles, hydrazide precursors are treated with dehydrating agents (e.g., POCl₃ or H₂SO₄) to form the oxadiazole ring. Triazole moieties are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclocondensation of hydrazines with nitriles. For example, in analogous syntheses, elemental analysis, FT-IR, and mass spectrometry are critical for confirming intermediate structures and final product purity .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized to characterize this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR: Assign signals by analyzing coupling patterns and comparing with structurally similar compounds (e.g., 5-(4-fluorophenyl)-triazole derivatives ).
  • FT-IR: Focus on diagnostic peaks: C=N stretching (~1600 cm⁻¹ for oxadiazoles), C-Cl (~750 cm⁻¹), and furan C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry: High-resolution MS (HRMS) is essential to confirm molecular ion peaks and fragmentation pathways, as demonstrated in studies of related oxadiazoles .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer: Prioritize antimicrobial assays (e.g., broth microdilution for MIC determination against S. aureus or C. albicans) and cytotoxicity screening (e.g., MTT assay on mammalian cell lines). For triazole-oxadiazole hybrids, such protocols have identified antifungal and antibacterial activities .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL provides definitive bond lengths, angles, and torsion angles. For example, SHELXL’s refinement tools (e.g., anisotropic displacement parameters) can correct for thermal motion artifacts, resolving ambiguities in NMR or DFT-based geometries .

Q. What strategies improve regioselectivity in the synthesis of asymmetrical 1,2,3-triazole substituents?

  • Methodological Answer: Use directing groups or steric hindrance to control cycloaddition outcomes. For instance, electron-withdrawing groups (e.g., -Cl on phenyl rings) can direct CuAAC reactions to favor specific regioisomers. Advanced optimization may involve temperature-controlled reactions or alternative catalysts (e.g., Ru-based systems) .

Q. How do structural modifications (e.g., substituent electronegativity) influence bioactivity?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl). Evaluate changes in bioactivity and correlate with computational parameters (e.g., LogP, HOMO-LUMO gaps). Studies on pyrazole-oxadiazole hybrids demonstrate that chloro and trifluoromethyl groups enhance antimicrobial potency .

Q. What analytical approaches validate purity in compounds with overlapping functional groups?

  • Methodological Answer: Combine HPLC with diode-array detection (DAD) to separate and quantify impurities. For example, reversed-phase HPLC (C18 column, acetonitrile/water gradient) effectively resolves oxadiazole and triazole byproducts. Cross-validate with ¹H NMR integration and TGA-DSC for thermal stability .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical (DFT) and experimental (XRD) bond angles?

  • Methodological Answer: Re-examine computational parameters (e.g., basis set, solvent effects). For instance, gas-phase DFT calculations may deviate from solid-state XRD data due to crystal packing forces. Use SHELXL’s TWIN and BASF commands to refine twinned crystals and improve model accuracy .

Q. Why might biological activity vary between batches of the same compound?

  • Methodological Answer: Trace impurities (e.g., unreacted hydrazides) or polymorphic forms can alter bioactivity. Implement rigorous quality control:

  • Purity: LC-MS to detect low-abundance contaminants.
  • Polymorphism: Powder XRD to identify crystalline phases.
  • Bioassay: Include positive controls (e.g., ciprofloxacin for antibacterial tests) to calibrate batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.